4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one
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Overview
Description
4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one is a chemical compound that features a cyclohexanone ring substituted with a hydroxyethyl group and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone, which is reacted with 2-bromopyridine under basic conditions to form 4-pyridin-2-ylcyclohexan-1-one.
Hydroxyethylation: The intermediate 4-pyridin-2-ylcyclohexan-1-one is then subjected to hydroxyethylation using ethylene oxide in the presence of a base such as sodium hydroxide to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ketone group in the cyclohexanone ring can be reduced to form the corresponding alcohol.
Substitution: The pyridinyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: 4-(2-Carboxyethyl)-4-pyridin-2-ylcyclohexan-1-one.
Reduction: 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexanol.
Substitution: Various halogenated derivatives depending on the substituent used.
Scientific Research Applications
4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the pyridinyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(2-Hydroxyethyl)phenol: Similar structure but with a phenol ring instead of a pyridinyl group.
4-(2-Hydroxyethyl)-1,2-benzenediol: Contains a benzenediol ring, offering different chemical properties.
Uniqueness
4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one is unique due to the combination of its cyclohexanone ring, hydroxyethyl group, and pyridinyl group. This unique structure allows it to participate in a variety of chemical reactions and interactions, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C13H17NO2 |
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Molecular Weight |
219.28 g/mol |
IUPAC Name |
4-(2-hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C13H17NO2/c15-10-8-13(6-4-11(16)5-7-13)12-3-1-2-9-14-12/h1-3,9,15H,4-8,10H2 |
InChI Key |
UDZCRPXPHSUJIO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1=O)(CCO)C2=CC=CC=N2 |
Origin of Product |
United States |
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